molecular formula C14H21N5O2 B2748615 8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione CAS No. 313507-16-3

8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione

Cat. No.: B2748615
CAS No.: 313507-16-3
M. Wt: 291.355
InChI Key: VGEDYZGUKKAHLN-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a purine-2,6-dione derivative characterized by:

  • Position 3: A methyl group.
  • Position 7: An ethyl substituent.
  • Position 8: An azepan-1-yl (7-membered cyclic amine) moiety.

Properties

IUPAC Name

8-(azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-3-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-6-4-5-7-9-18/h3-9H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEDYZGUKKAHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural configuration that includes an azepane ring and various functional groups, contributing to its diverse biological effects.

The molecular formula of this compound is C14H21N5O2C_{14}H_{21}N_{5}O_{2}, with a molecular weight of approximately 291.35 g/mol . The compound is soluble in organic solvents and exhibits stability under normal laboratory conditions.

PropertyValue
Molecular Weight291.35 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The primary mechanism of action for this compound involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a critical role in glucose metabolism, making this compound a candidate for managing type 2 diabetes. By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

  • The compound has been studied for its ability to inhibit DPP-IV effectively, similar to other purine derivatives known for their anti-diabetic properties.

2. Antitumor Activity

  • Preliminary studies suggest potential antitumor effects, although detailed mechanisms and efficacy need further exploration .

3. Neuroprotective Effects

  • Some derivatives in this class have shown neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies

A notable study explored the synthesis and biological evaluation of related purine derivatives, highlighting their potential as DPP-IV inhibitors. This study found that modifications to the purine scaffold significantly impacted the inhibitory potency against DPP-IV, suggesting a structure-activity relationship that could guide future drug design efforts.

Another study focused on the pharmacological profiling of various azepane-containing purines, revealing promising results in glucose regulation and potential neuroprotective effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Ethyl substituents (as in the target compound) balance moderate hydrophobicity.
  • Position 8 Modifications : Azepan-1-yl (7-membered ring) may enhance binding to flexible enzyme pockets compared to smaller cyclic amines or aromatic groups (e.g., methoxy or chlorophenyl ).

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Solubility / Bioavailability Notes Reference
8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione C14H21N5O2 307.36 Predicted moderate solubility due to ethyl group -
8-(1-Azepanyl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione C16H25N5O3 335.41 Increased hydrophilicity from ethoxyethyl group
8-Azepan-1-yl-7-hexadecyl-3-methylpurine-2,6-dione C23H41N5O2 443.61 Low solubility due to long alkyl chain
Microcrystalline 8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione C20H22N4O4 382.42 Enhanced bioavailability via micronization
Key Observations:
  • Ethyl vs. Long Alkyl Chains : Ethyl at position 7 (target compound) likely offers better solubility than hexadecyl but lower than ethoxyethyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, similar purine derivatives are synthesized using microwave-assisted methods with precursors like 7-(3-chloropropyl)theophylline and amines (e.g., p-toluidine) in acetonitrile under controlled irradiation (140 W, 15 minutes) . Key intermediates include halogenated purine precursors (e.g., 8-chloro-theophylline derivatives), which undergo functionalization at the 7- and 8-positions with azepane and ethyl groups.

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : FTIR, 1H^1 \text{H} NMR, and mass spectrometry are essential. FTIR identifies carbonyl stretches (1650–1705 cm1^{-1}) and N-H vibrations (3379–3344 cm1^{-1}). 1H^1 \text{H} NMR resolves methyl groups (δ 3.0–3.5 ppm) and azepane protons (δ 1.5–2.5 ppm). Mass spectra often show fragmentation patterns at m/z 169 (base peak) and 149, corresponding to purine core cleavage .

Q. How does the solubility and stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies for analogous compounds reveal degradation under extreme pH (<3 or >10) and elevated temperatures (>40°C). Use HPLC or UV-Vis spectroscopy to monitor degradation products. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water, necessitating co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum protein binding). Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and control for variables like ATP concentration in kinase assays. Cross-reference data with structural analogs (e.g., 8-(cyclohexylamino) derivatives) to identify substituent-dependent trends .

Q. How can researchers elucidate the mechanism of action for this compound when targeting purinergic receptors or enzymes?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to adenosine receptors (A1_{1}/A2A_{2A}). Validate via competitive binding assays using 3H^3 \text{H}-labeled antagonists. For enzyme targets (e.g., phosphodiesterases), use fluorogenic substrates (e.g., 3’/5’-O-(N-methylanthraniloyl)-cAMP) to measure inhibition kinetics .

Q. What structural modifications at the 7-ethyl or 8-azepane positions could enhance selectivity or potency?

  • Methodological Answer : Replace the ethyl group with isopentyl or hydroxypropyl chains to improve lipophilicity (logP optimization). Introduce substituents on the azepane ring (e.g., 4-methoxy groups) to modulate steric hindrance and hydrogen bonding. SAR studies on analogs (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) suggest that bulkier groups reduce off-target effects .

Q. How can researchers address conflicting data on metabolic stability in hepatic microsomal assays?

  • Methodological Answer : Use LC-MS/MS to identify phase I metabolites (e.g., N-dealkylation or oxidation products). Compare results across species (human vs. rat microsomes) and normalize for cytochrome P450 isoform activity. Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) clarifies metabolic pathways .

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